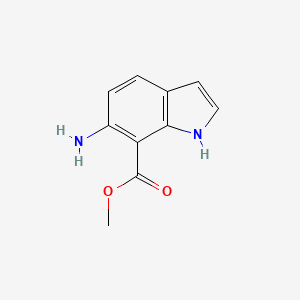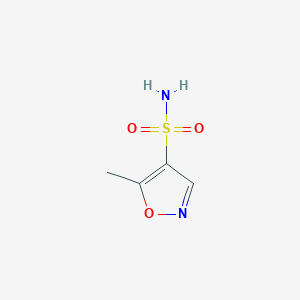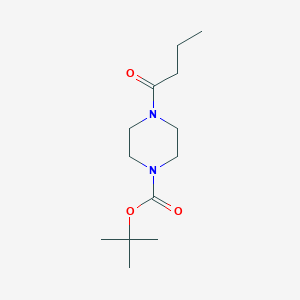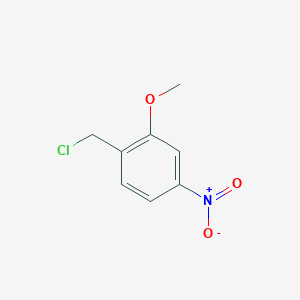
methyl 6-amino-1H-indole-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-amino-1H-indole-7-carboxylate, also known as Methyl 6AICA, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of indole, a nitrogen-containing aromatic compound that occurs naturally in many plants and animals. Methyl 6AICA has been used in a variety of research applications, ranging from biochemistry to drug discovery.
Scientific Research Applications
Methyl 6-amino-1H-indole-7-carboxylate 6AICA has been used in a variety of scientific research applications. In biochemistry, it has been used to study the structure and function of enzymes and other proteins. It has also been used in drug discovery, as it can be used to screen for potential drug targets. In addition, it has been used in the study of cell signaling pathways and other biological processes. Finally, it has been used in the study of neurodegenerative diseases and other neurological disorders.
Mechanism of Action
Methyl 6-amino-1H-indole-7-carboxylate 6AICA acts as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO). IDO is an enzyme involved in the metabolism of tryptophan, an essential amino acid. By inhibiting IDO, methyl 6-amino-1H-indole-7-carboxylate 6AICA increases the levels of tryptophan in the body, which can have a wide range of physiological and biochemical effects.
Biochemical and Physiological Effects
methyl 6-amino-1H-indole-7-carboxylate 6AICA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of serotonin and other neurotransmitters in the brain, which can have a calming effect on the body. It has also been shown to reduce inflammation and oxidative stress. In addition, it has been shown to modulate the immune system, which can be beneficial in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
Methyl 6-amino-1H-indole-7-carboxylate 6AICA has several advantages for use in lab experiments. It is relatively stable and can be stored at room temperature. It is also relatively non-toxic and has low bioavailability, which makes it safer to use in experiments. However, it has several limitations. It is relatively expensive, and it is not soluble in water, which can make it difficult to use in certain experiments.
Future Directions
Methyl 6-amino-1H-indole-7-carboxylate 6AICA has a wide range of potential applications in scientific research. One potential area of research is in drug discovery, as it can be used to identify potential drug targets. Another potential area of research is in the study of neurological disorders, as it has been shown to modulate the levels of neurotransmitters in the brain. Finally, it could be used in the study of cancer, as it has been shown to inhibit the growth of certain types of cancer cells.
Synthesis Methods
Methyl 6-amino-1H-indole-7-carboxylate 6AICA can be synthesized from a variety of starting materials. One method involves the reaction of indole-3-carboxylic acid with paraformaldehyde in the presence of an acid catalyst. This reaction produces a mixture of methyl 6AICA and its isomer, methyl 5AICA. The two isomers can be separated by column chromatography or other methods. Another method involves the reaction of indole-3-carboxylic acid with dimethyl sulfate, producing methyl 6AICA as the sole product.
properties
IUPAC Name |
methyl 6-amino-1H-indole-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)8-7(11)3-2-6-4-5-12-9(6)8/h2-5,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHDWNANRJRBMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine](/img/structure/B6614660.png)




![2-{[(4-bromophenyl)methyl][(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B6614722.png)

![tert-butyl({[4-(chloromethyl)phenyl]methoxy})dimethylsilane](/img/structure/B6614732.png)

![tert-butyl 4-[4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazine-1-carboxylate](/img/structure/B6614753.png)


